molecular formula C34H24Cl2N2O4 B15014073 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

Cat. No.: B15014073
M. Wt: 595.5 g/mol
InChI Key: PYBWKKOYIDAPOJ-UHFFFAOYSA-N
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Description

2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring multiple fused rings and chlorophenyl groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings .

Scientific Research Applications

2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone lies in its complex structure, which combines multiple fused rings and chlorophenyl groups. This structure imparts unique biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C34H24Cl2N2O4

Molecular Weight

595.5 g/mol

IUPAC Name

5,14-bis(3-chlorophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone

InChI

InChI=1S/C34H24Cl2N2O4/c35-18-8-4-10-20(14-18)37-31(39)25-16-24(17-6-2-1-3-7-17)26-22-12-13-23(27(26)30(25)34(37)42)29-28(22)32(40)38(33(29)41)21-11-5-9-19(36)15-21/h1-15,22-23,25,27-30H,16H2

InChI Key

PYBWKKOYIDAPOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC(=CC=C7)Cl)C(=O)N(C2=O)C8=CC(=CC=C8)Cl

Origin of Product

United States

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